7-amino-2-oxo-2H-chromene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2-oxo-2H-chromene-4-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-oxo-2H-chromene-4-carboxylic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent nitration to introduce the amino group . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted coumarin derivatives, which can have enhanced biological activities .
Scientific Research Applications
7-amino-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-amino-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced activity of enzymes like pancreatic lipase, which is crucial in the digestion of dietary fats . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
4-methyl-7-amino-2-oxo-2H-chromene: A methylated derivative with similar biological activities.
Uniqueness
7-amino-2-oxo-2H-chromene-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
7-amino-2-oxochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-1-2-6-7(10(13)14)4-9(12)15-8(6)3-5/h1-4H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGLQSVLFUFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.